Etiohemin Etiohemin
Brand Name: Vulcanchem
CAS No.: 19413-49-1
VCID: VC21042724
InChI: InChI=1S/C32H36N4.ClH.Fe/c1-9-21-17(5)25-14-30-23(11-3)19(7)27(35-30)16-32-24(12-4)20(8)28(36-32)15-31-22(10-2)18(6)26(34-31)13-29(21)33-25;;/h13-16H,9-12H2,1-8H3;1H;/q-2;;+3/p-1
SMILES: CCC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CC)C)CC)C)CC)C.[Cl-].[Fe+3]
Molecular Formula: C32H36ClFeN4
Molecular Weight: 568 g/mol

Etiohemin

CAS No.: 19413-49-1

Cat. No.: VC21042724

Molecular Formula: C32H36ClFeN4

Molecular Weight: 568 g/mol

* For research use only. Not for human or veterinary use.

Etiohemin - 19413-49-1

Specification

CAS No. 19413-49-1
Molecular Formula C32H36ClFeN4
Molecular Weight 568 g/mol
IUPAC Name iron(3+);2,7,12,17-tetraethyl-3,8,13,18-tetramethylporphyrin-22,23-diide;chloride
Standard InChI InChI=1S/C32H36N4.ClH.Fe/c1-9-21-17(5)25-14-30-23(11-3)19(7)27(35-30)16-32-24(12-4)20(8)28(36-32)15-31-22(10-2)18(6)26(34-31)13-29(21)33-25;;/h13-16H,9-12H2,1-8H3;1H;/q-2;;+3/p-1
Standard InChI Key OZOWYXHSRNQLRW-UHFFFAOYSA-M
SMILES CCC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CC)C)CC)C)CC)C.[Cl-].[Fe+3]
Canonical SMILES CCC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CC)C)CC)C)CC)C.[Cl-].[Fe+3]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator